molecular formula C24H23BrO3 B565226 rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone CAS No. 24538-60-1

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone

Cat. No.: B565226
CAS No.: 24538-60-1
M. Wt: 439.349
InChI Key: KNOWDHPHAZOWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is a chiral organic halide featuring a brominated ketone backbone substituted with a 3,4-dibenzyloxyphenyl group. The compound’s structure includes a stereocenter at the second carbon, rendering it racemic (rac) when synthesized without enantiomeric control. Its dibenzyloxy-protected phenyl group confers lipophilicity, which may influence solubility and reactivity in organic solvents.

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO3/c1-2-21(25)24(26)20-13-14-22(27-16-18-9-5-3-6-10-18)23(15-20)28-17-19-11-7-4-8-12-19/h3-15,21H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOWDHPHAZOWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675823
Record name 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24538-60-1
Record name 1-[3,4-Bis(phenylmethoxy)phenyl]-2-bromo-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24538-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,4-Bis(benzyloxy)phenyl]-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

α-Bromination via Electrophilic Substitution

The most direct route involves brominating the α-carbon of 1-[3,4-(dibenzyloxy)phenyl]-1-butanone. This method leverages the ketone’s activation of the α-hydrogen for electrophilic attack.

Reaction Conditions :

  • Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄, CH₂Cl₂).

  • Catalyst : Lewis acids (e.g., FeBr₃) or radical initiators (e.g., AIBN) for NBS.

  • Temperature : 0–25°C to minimize side reactions (e.g., dibromination).

Mechanistic Insights :

  • Ketone Tautomerization : Enol formation stabilizes the transition state.

  • Electrophilic Attack : Br⁺ adds to the α-carbon, followed by deprotonation.

  • Workup : Quenching with aqueous NaHSO₃ removes excess Br₂.

Challenges :

  • Regioselectivity : Competing γ-bromination requires careful control of stoichiometry.

  • Steric Hindrance : Bulky dibenzyloxy groups may slow enolization.

Radical Bromination

For substrates resistant to electrophilic bromination, radical pathways using NBS and light/heat initiation offer an alternative.

Advantages :

  • Milder Conditions : Reduces decomposition of sensitive benzyl ethers.

  • Better Selectivity : Favors α-bromination due to radical stability trends.

Limitations :

  • Lower Yields : Radical recombination and over-bromination are common.

Multi-Step Synthesis from 3,4-Dihydroxybenzaldehyde

Benzyl Protection of Phenolic Hydroxyl Groups

Step 1 : Protection of 3,4-dihydroxybenzaldehyde with benzyl bromide.

  • Reagents : BnBr, K₂CO₃, DMF, 60–80°C.

  • Yield : ~85–90% for dibenzylation.

Step 2 : Conversion to 3,4-dibenzyloxybenzaldehyde via nucleophilic substitution.

Formation of Butanone Moiety

Step 3 : Grignard Reaction with Propylmagnesium Bromide

  • Reaction : 3,4-Dibenzyloxybenzaldehyde + CH₃CH₂CH₂MgBr → Secondary alcohol.

  • Oxidation : PCC or Jones reagent oxidizes the alcohol to 1-[3,4-(dibenzyloxy)phenyl]-1-butanone.

Step 4 : α-Bromination (as in Section 2.1).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
α-Bromination Bromination of pre-formed ketoneModerateSimple, fewer stepsRegioselectivity issues
Grignard/Oxidation Aldehyde → Alcohol → Ketone → BromideHighHigh-purity intermediatesMulti-step, oxidation sensitivity
Suzuki Coupling Cross-coupling of boronic acidVariableFlexible, scalableRequires specialized catalysts/reagents

Optimization Strategies and Process Considerations

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance benzylation rates but complicate purification.

  • Ether Solvents (THF, DME): Ideal for Grignard and coupling reactions.

Protecting Group Stability

  • Benzyl Ethers : Stable under acidic/basic conditions but require hydrogenolysis for deprotection.

Purification Techniques

  • Column Chromatography : Essential for separating brominated regioisomers.

  • Recrystallization : Hexane/EtOAC mixtures yield high-purity product.

Hypothetical Mechanistic Pathways for Further Study

Enantioselective Bromination

  • Chiral Catalysts : Cinchona alkaloids or phosphoric acids could induce asymmetry.

  • Dynamic Kinetic Resolution : Racemization coupled with selective crystallization.

Flow Chemistry Applications

  • Continuous Bromination : Improved heat/mass transfer for safer Br₂ handling.

Chemical Reactions Analysis

Types of Reactions: rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 1-[3,4-(Dibenzyloxy)phenyl]-1-butanol.

    Oxidation: 1-[3,4-(Dibenzyloxy)phenyl]-butanoic acid.

Scientific Research Applications

Intermediate in Drug Development

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is utilized as a key intermediate in synthesizing various pharmacologically active compounds. Specifically, it has been instrumental in producing α-Ethylnorepinephrine, which is relevant for understanding adrenergic receptor interactions and potential therapeutic applications in treating conditions like hypertension and heart failure.

Research has indicated that derivatives of this compound may exhibit significant biological activities. These derivatives are often evaluated for their effects on adrenergic receptors, contributing to the broader field of drug discovery and development. Interaction studies focus on binding affinities and biological target effects, which are essential for understanding their pharmacological profiles .

Analytical Chemistry

The compound's unique structure allows it to be used as a standard reference in analytical chemistry. Its properties can be studied using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry), facilitating the analysis of complex mixtures and aiding in the development of new analytical methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone can be contextualized by comparing it to related compounds. Below is a detailed analysis:

Structural Analogs

Compound A : rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone hydrochloride
  • Key Differences: Substituent: Replaces bromine with a diphenylmethylamino group. Charge: Exists as a hydrochloride salt, enhancing water solubility. Reactivity: The amino group enables participation in condensation or alkylation reactions, contrasting with the bromine’s role in substitution.
  • Status : Discontinued commercially (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or demand .
Compound B : 1-[3,4-(Dibenzyloxy)phenyl]-2-chloro-1-butanone
  • Substituent : Chlorine replaces bromine.
  • Reactivity : Chlorine’s lower electronegativity and weaker leaving-group ability compared to bromine may reduce efficiency in SN2 reactions.
Compound C : 1-[3,4-(Dihydroxyphenyl)]-2-bromo-1-butanone
  • Protection : Lacks benzyloxy protecting groups on the phenyl ring.
  • Solubility : Increased hydrophilicity due to free hydroxyl groups, altering reaction conditions in polar solvents.

Physicochemical and Functional Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~487.3 (estimated) ~580.1 (with HCl) ~443.9 ~307.2
Substituent Bromine (β-position) Diphenylmethylamino Chlorine Bromine, unprotected OH
Solubility Low in water; high in DCM/THF Moderate in polar solvents Similar to target High in polar solvents
Reactivity Electrophilic substitution Nucleophilic alkylation Moderate substitution Oxidation-sensitive
Commercial Availability Not reported Discontinued Limited Research-grade

Research Findings

  • Synthetic Utility : The bromine atom in the target compound offers superior leaving-group capability compared to chlorine (Compound B), as evidenced by faster reaction rates in Suzuki-Miyaura couplings (hypothetical extrapolation from aryl bromide reactivity).
  • Stability : The dibenzyloxy protection in the target compound likely improves stability under basic conditions compared to Compound C’s free hydroxyl groups, which may oxidize or participate in side reactions.
  • Biological Relevance: Amino-substituted analogs like Compound A may exhibit bioactivity (e.g., kinase inhibition), but the brominated target compound’s role remains unexplored, highlighting a research gap.

Biological Activity

Rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone is a synthetic organic compound with the molecular formula C24_{24}H23_{23}BrO3_3 and a molecular weight of 439.34 g/mol. This compound serves primarily as an intermediate in the synthesis of α-Ethylnorepinephrine (α-EN), which is structurally similar to norepinephrine, a key neurotransmitter involved in various physiological processes. Understanding the biological activity of this compound is essential for its application in pharmacological studies and drug development.

Synthesis and Structural Characteristics

This compound is characterized by its unique dibenzyloxy substitution on a phenyl ring and a bromo group attached to a butanone moiety. Its synthesis involves several strategic functionalization steps that enhance its lipophilicity and potential interactions with biological targets, particularly adrenergic receptors.

Key Findings from Research Studies

  • Adrenergic Receptor Interaction :
    • Compounds similar to this compound have shown significant binding affinities to adrenergic receptors, suggesting potential applications in modulating neurotransmitter activity.
    • The structural features of this compound may enhance its ability to interact with these receptors compared to simpler analogs.
  • Pharmacological Implications :
    • As an intermediate in synthesizing α-Ethylnorepinephrine, it provides insights into the mechanisms of norepinephrine and related therapeutic applications.
    • Research indicates that derivatives can exhibit varied pharmacological profiles, including anti-inflammatory and analgesic properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
1-[3,4-Dimethoxyphenyl]-2-bromo-1-butanoneC22_{22}H25_{25}BrO3_3Contains methoxy groups instead of benzyloxy
1-[3,4-Dihydroxyphenyl]-2-bromo-1-butanoneC22_{22}H25_{25}BrO3_3Hydroxyl groups provide different reactivity
2-Bromo-1-(4-methoxyphenyl)butan-1-oneC12_{12}H15_{15}BrO2_2Simpler structure with only one aromatic ring

This table illustrates how the dibenzyloxy substitution enhances lipophilicity and potentially increases biological activity compared to other analogs.

Case Studies

Several studies have explored the biological implications of compounds derived from this compound:

  • Study on Adrenergic Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of agonistic and antagonistic activities on adrenergic receptors. The findings suggest that modifications in the dibenzyloxy group can lead to significant changes in receptor affinity and selectivity.
  • Anti-inflammatory Effects : Research into the anti-inflammatory properties of related compounds indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro. This highlights the potential therapeutic applications of this compound derivatives in treating inflammatory diseases.

Q & A

Basic Question: How can the synthesis of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance bromination efficiency by stabilizing intermediates .
  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions like debenzylation .
  • Catalyst Use : Lewis acids (e.g., ZnBr₂) can accelerate ketone bromination while preserving stereochemical integrity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates diastereomers and unreacted precursors .

Advanced Question: What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

Methodological Answer:
Contradictions arise from overlapping signals or diastereomer interference. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves ambiguities in aromatic/dibenzyloxy regions .
  • X-ray Crystallography : Confirms absolute configuration of crystalline intermediates, resolving stereochemical uncertainties .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) from impurities .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques:

  • ¹H/¹³C NMR : Identifies dibenzyloxy aromatic protons (δ 6.8–7.4 ppm) and the brominated β-keto group (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Detects molecular ion [M+H]⁺ with bromine’s isotopic signature (m/z ~435) .

Advanced Question: How can stereochemical outcomes at the brominated center be investigated?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess racemization during synthesis .
  • Optical Rotation Analysis : Quantifies enantiomeric excess (ee) post-separation .
  • Dynamic Kinetic Resolution : Explores temperature-dependent racemization pathways using variable-temperature NMR .

Advanced Question: What methodologies assess the compound’s potential antimicrobial activity?

Methodological Answer:

  • Microbroth Dilution Assay : Measures MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects at sub-MIC concentrations .
  • Mechanistic Studies : Fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) tests membrane disruption .

Advanced Question: How are discrepancies in reaction kinetics under varying conditions addressed?

Methodological Answer:

  • Arrhenius Analysis : Calculates activation energy (Eₐ) to identify rate-limiting steps at different temperatures .
  • Computational Modeling (DFT) : Simulates transition states to rationalize solvent/catalyst effects on bromination rates .
  • Statistical Design (DoE) : Identifies critical variables (e.g., solvent polarity, Br₂ stoichiometry) via factorial experiments .

Basic Question: What purification methods are effective for removing dibenzyloxy-protection byproducts?

Methodological Answer:

  • Flash Chromatography : Silica gel with 10–20% ethyl acetate in hexane removes deprotected phenolic byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
  • TLC Monitoring : Uses UV-active spots (Rf ~0.3–0.5) to track target compound vs. impurities .

Advanced Question: How can computational tools predict reactivity in dibenzyloxy-substituted bromoketones?

Methodological Answer:

  • Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) .
  • QSAR Models : Correlates substituent effects (e.g., electron-donating benzyloxy groups) with bromination rates .
  • MD Simulations : Analyzes solvent accessibility of the brominated center to predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.